(2,2-Dimethoxycyclohexyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for “(2,2-Dimethoxycyclohexyl)methanol” were not found, methanol synthesis from H2 and CO2 has been extensively studied . The process involves detailed simulations with heat integration and techno-economic analyses .

Molecular Structure Analysis

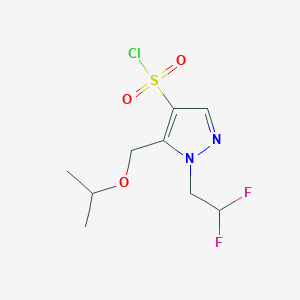

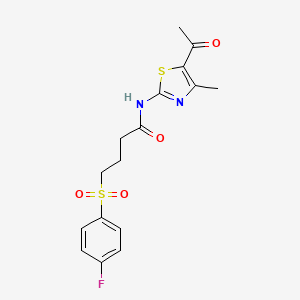

The molecular structure of “(2,2-Dimethoxycyclohexyl)methanol” consists of a cyclohexane ring with two methoxy groups (OCH3) attached to the same carbon atom and a hydroxyl group (OH) attached to an adjacent carbon atom.

科学的研究の応用

Photooxidation Studies

- Photosensitized Oxygenation: The photooxidation of alkyl-substituted furans, including 2-methyl-, 2,5-dimethyl-, dicyclohexano-, and menthofuran, in methanol, involves the production of crystalline derivatives via the addition of solvent to ozonide-like peroxides (Foote et al., 1967).

Chemical Synthesis and Reaction Mechanisms

- Carboxylation of Methanol: In the formation of dimethylcarbonate from MeOH and CO2, the catalysis by [Nb(OMe)5]2 follows a distinct "acid-plus-base activation" of methanol, differing from other catalytic systems like Sn(IV) and dicyclohexylcarbodiimide (Aresta et al., 2006).

- Esterification Techniques: The use of 2,2-dimethoxypropane in methyl ester preparation can act as a water scavenger in esterification of acids with methanol (Radin et al., 1960).

Advanced Material Synthesis and Analysis

- Electrochemical Oxidation: The indirect electrochemical oxidation of cyclic ketones in methanol varies with ring size, influencing the formation of products like 2,2-dimethoxycyclopentanone or 2,2-dimethoxycyclo-hexanol (Barba et al., 1996).

Catalysis and Chemical Reactions

- Dimethoxymethane Synthesis: Research on synthesizing dimethoxymethane (DMM) from methanol over various catalysts highlights the influence of catalyst component, feed composition, and temperature on performance (Thavornprasert et al., 2016).

- Methanolysis of Insecticides: Studies on the methanolysis of insecticides like paraoxon in methanol solution have demonstrated significant acceleration of the reaction in the presence of La(OTf)3, a catalyst (Tsang et al., 2003).

Sustainable Energy and Industrial Applications

- Methanol as a Hydrogen Donor: Methanol can act as a hydrogen donor towards organic substrates in the reduction of ketones to alcohols, catalyzed by complexes of rhodium, iridium, ruthenium, and osmium (Smith & Maitlis, 1985).

- Methanol Synthesis from Syngas: Methanol, used in creating DMM, formic acid, and dimethyl ether, can be produced from CO2 and H2, reducing CO2 emissions. The development of highly active catalysts for methanol synthesis is crucial (Chen et al., 2021).

Safety and Hazards

While specific safety and hazard information for “(2,2-Dimethoxycyclohexyl)methanol” was not found, general safety measures for handling chemicals should always be followed. These include keeping the product away from heat/sparks/open flames/hot surfaces and ensuring the container is kept tightly closed .

作用機序

Target of Action

Methanol and its derivatives are known to interact with various enzymes such as methanol dehydrogenase .

Mode of Action

Methanol and its derivatives, in general, are oxidized by enzymes like methanol dehydrogenase to formaldehyde . It’s plausible that (2,2-Dimethoxycyclohexyl)methanol might undergo similar enzymatic reactions.

Biochemical Pathways

Methanol is known to be involved in various biochemical pathways, including its conversion to formaldehyde by methanol dehydrogenase .

Result of Action

It’s mentioned that methanol and its derivatives have potential biological activity.

Action Environment

Factors such as ph and temperature are known to affect the activity of enzymes like methanol dehydrogenase, which could potentially interact with (2,2-dimethoxycyclohexyl)methanol .

特性

IUPAC Name |

(2,2-dimethoxycyclohexyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-11-9(12-2)6-4-3-5-8(9)7-10/h8,10H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUSWUZHEAZDRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCCC1CO)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2-Dimethoxycyclohexyl)methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2640411.png)

![Ethyl 3-(4-fluorophenyl)-5-(4-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2640420.png)

![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)benzamide](/img/structure/B2640421.png)

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2640422.png)

![N-{1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2640424.png)

![ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2640425.png)

![4-Aminobicyclo[2.2.1]heptane-1-carboxamide hydrochloride](/img/structure/B2640426.png)